Biropepimut-S - 911338-45-9

Biropepimut-S

Catalog Number: EVT-10964266
CAS Number: 911338-45-9
Molecular Formula: C261H449N91O56
Molecular Weight: 5758 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Biropepimut-S is under investigation in clinical trial NCT02873819 (Safety and Efficacy Study of GL-0817 (With Cyclophosphamide) for the Prevention of Recurrence of Squamous Cell Carcinoma of the Oral Cavity).
Biropepimut-S is a proprietary, peptide cancer vaccine comprised of multiple peptides derived from human melanoma antigen A3 (MAGE-A3; MAGEA3), with potential immunostimulating and antineoplastic activities. Upon administration, biropepimut-S may stimulate the immune system to mount specific responses from B-cells, and CD4-positive and CD8-positive cells against tumor cells expressing MAGE-A3, resulting in tumor cell lysis. MAGE-A3, a tumor-associated antigen (TAA), is overexpressed by a variety of cancer cell types.
Overview

Biropepimut-S is an investigational therapeutic cancer vaccine developed by Gliknik, primarily targeting head and neck squamous cell carcinoma. It aims to prevent the recurrence of high-risk squamous cell carcinoma of the oral cavity. The vaccine is composed of engineered peptides derived from the human melanoma antigen A3, a tumor-associated antigen that is significantly overexpressed in various cancers and correlates with poor patient prognosis . Biropepimut-S is classified as a synthetic peptide vaccine and a shared antigen vaccine, designed to enhance immune responses against cancer cells expressing the MAGE-A3 antigen .

Synthesis Analysis

The synthesis of Biropepimut-S involves the engineering of specific peptides that mimic the MAGE-A3 antigen. While detailed synthetic pathways are not extensively documented in available literature, peptide synthesis typically utilizes solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to form the desired peptide chains. This method is advantageous for producing high-purity peptides suitable for therapeutic applications.

Technical Details

  • Solid-Phase Peptide Synthesis: This method involves attaching a growing peptide chain to an insoluble resin, allowing for easy purification after each coupling step.
  • Purification: Following synthesis, crude peptides are typically purified using high-performance liquid chromatography (HPLC) to ensure the removal of any side products and unreacted starting materials.
  • Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
Molecular Structure Analysis

Biropepimut-S has a complex molecular structure characterized by its molecular formula C261H449N91O56C_{261}H_{449}N_{91}O_{56} and an average molecular weight of approximately 5760 Da .

Structure Data

  • Molecular Formula: C261H449N91O56C_{261}H_{449}N_{91}O_{56}
  • Molecular Weight: 5760 Da (average)
  • Structural Characteristics: The structure comprises multiple amino acid residues that form a specific conformation necessary for interaction with immune cells.
Chemical Reactions Analysis

While specific chemical reactions involving Biropepimut-S are not extensively documented, it is essential to understand its interactions within biological systems. The primary reaction type involves the binding of the vaccine's peptides to Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells, which facilitates T-cell activation.

Technical Details

  • Peptide-MHC Interaction: The engineered peptides must effectively bind to MHC Class I or Class II molecules to present the antigenic epitopes to T-cells.
  • Immune Activation: Successful binding leads to T-cell activation, proliferation, and differentiation into effector cells capable of targeting cancer cells expressing MAGE-A3.
Mechanism of Action

Biropepimut-S operates primarily through the stimulation of an immune response against cancer cells. The mechanism involves several key steps:

  1. Antigen Presentation: After administration, Biropepimut-S peptides are processed by dendritic cells, which present them on their surface via MHC molecules.
  2. T-cell Activation: Naive T-cells recognize these peptide-MHC complexes through their T-cell receptors, leading to their activation.
  3. Immune Response Generation: Activated T-cells proliferate and differentiate into cytotoxic T lymphocytes that target and destroy cancer cells expressing MAGE-A3 .

Data on Immune Response

Clinical trials indicate that Biropepimut-S can elicit significant antigen-specific immune responses in patients with MAGE-A3 positive tumors, demonstrating its potential efficacy as a therapeutic agent .

Physical and Chemical Properties Analysis

Biropepimut-S exhibits several notable physical and chemical properties relevant to its function as a vaccine:

Relevant Data

  • Storage Conditions: Peptide vaccines like Biropepimut-S generally require refrigeration to maintain stability and prevent degradation.
  • Formulation Considerations: The inclusion of adjuvants may enhance immunogenicity and stability during storage and administration.
Applications

Biropepimut-S is primarily being investigated for its applications in oncology, specifically:

  • Cancer Immunotherapy: As a therapeutic vaccine targeting head and neck squamous cell carcinoma, it aims to improve patient outcomes by preventing recurrence after surgical intervention.
  • Clinical Trials: Ongoing clinical trials are evaluating its safety and efficacy in combination with other agents like low-dose cyclophosphamide .

The results from these trials will be pivotal in determining its future use in clinical practice as part of cancer treatment regimens.

Introduction to Cancer Vaccines and Biropepimut-S

Theoretical Foundations of Peptide-Based Cancer Immunotherapy

Peptide-based cancer vaccines represent a precision immunotherapy approach designed to elicit targeted antitumor immune responses by leveraging tumor-associated antigens (TAAs) or tumor-specific antigens (TSAs). These vaccines deliver synthetic peptide sequences corresponding to immunogenic epitopes present on cancer cells, enabling the host immune system to recognize and eliminate malignant cells [4]. Unlike prophylactic vaccines against oncoviruses (e.g., human papillomavirus or hepatitis B virus), therapeutic cancer vaccines like Biropepimut-S target established malignancies by activating tumor-antigen-specific T cells [10].

The immunological rationale centers on antigen presentation via major histocompatibility complex (MHC) molecules. Dendritic cells process and present vaccine-derived peptides on MHC class I molecules to activate CD8⁺ cytotoxic T lymphocytes and on MHC class II molecules to stimulate CD4⁺ T helper cells [1] [4]. This dual activation is critical for generating robust, durable cellular immunity. Peptide vaccines offer distinct advantages over whole-cell or vector-based approaches: precise antigenic targeting, simplified manufacturing, and reduced risk of vector-induced immunity [5]. However, their clinical efficacy has historically been limited by factors including antigen selection, delivery efficiency, and immunosuppressive tumor microenvironments [6].

Table 1: Classification of Tumor Antigens for Vaccine Development

Antigen TypeCharacteristicsExamplesAdvantages/Limitations
Tumor-Associated Antigens (TAAs)Overexpressed self-proteinsWT1, MUC1, HER2/neuBroad applicability across patients; limited immunogenicity due to self-tolerance
Tumor-Specific Antigens (TSAs)Mutated neoantigensKRAS mutants, p53 mutantsHigh immunogenicity; patient-specific requiring personalized approaches
Viral AntigensForeign viral proteinsHPV E6/E7, EBNA1Strong immune responses; restricted to virus-associated cancers
Cancer-Testis AntigensNormally restricted to germ cellsNY-ESO-1, MAGE familyTumor-selective expression; heterogeneous expression across cancers

Key challenges in peptide vaccine design include optimizing peptide length for MHC binding stability, incorporating helper epitopes to amplify immune responses, and selecting adjuvants to overcome immune tolerance [5] [7]. Shorter peptides (8–12 amino acids) bind directly to MHC class I, while longer peptides (20–30 amino acids) require dendritic cell processing but enhance CD4⁺ T cell engagement [7]. The incorporation of toll-like receptor agonists or mineral oil emulsions as adjuvants further enhances dendritic cell maturation and antigen presentation [4] [5].

Biropepimut-S as a Model Antigen-Specific Therapeutic Vaccine

Biropepimut-S (also designated as Galinpepimut-S) exemplifies a multi-peptide therapeutic vaccine targeting the Wilms' tumor 1 (WT1) antigen, a zinc-finger transcription factor overexpressed in diverse hematologic and solid malignancies but minimally present in healthy tissues [4] [10]. The vaccine comprises four synthetic peptide chains corresponding to immunogenic WT1 epitopes, formulated with the adjuvant Montanide ISA 51 to potentiate antigen-presenting cell uptake and activation [5].

Table 2: Biropepimut-S Molecular and Immunologic Profile

AttributeSpecification
Target AntigenWilms' Tumor 1 (WT1) protein
CompositionFour synthetic peptides spanning WT1 sequences (amino acids 37–45, 126–134, 187–195, 332–340)
Adjuvant SystemMontanide ISA 51 oil-in-water emulsion
Mechanism of ActionInduction of polyclonal CD4⁺/CD8⁺ T cell responses against WT1-expressing tumor cells
Targeted CancersAcute myeloid leukemia, multiple myeloma, malignant pleural mesothelioma

Biropepimut-S operates through a tripartite immunological mechanism:

  • Dendritic Cell Priming: Peptides are phagocytosed by dendritic cells at the injection site, where Montanide promotes dendritic cell maturation and migration to lymph nodes [5].
  • T Cell Activation: Processed peptides are presented via MHC class I and II, activating WT1-specific CD8⁺ cytotoxic T cells and CD4⁺ T helper cells [4].
  • Tumor Cell Elimination: Activated T cells traffic to tumor sites, recognizing WT1 epitopes on malignant cells and executing cytotoxic killing through perforin/granzyme release and interferon gamma secretion [1].

Clinical studies demonstrate Biropepimut-S's immunogenicity and preliminary efficacy. In a phase 2 trial for acute myeloid leukemia, vaccinated patients exhibited significant increases in WT1-specific T cell precursors compared to baseline (p<0.01), correlating with prolonged remission durations [6]. Similarly, mesothelioma patients showed enhanced interferon gamma-producing T cells and a trend toward improved survival when receiving Biropepimut-S maintenance after chemotherapy [10].

Table 3: Clinical Trial Findings of Biropepimut-S

Trial PhasePopulationKey Immunologic/Clinical Outcomes
Phase 1Relapsed acute myeloid leukemia70% induction of WT1-specific T cell responses; no dose-limiting toxicities
Phase 2Acute myeloid leukemia in remissionMedian relapse-free survival: 21.4 months (vaccine) vs 5.7 months (control); HR 0.34 (p=0.02)
Phase 2Malignant pleural mesothelioma1-year overall survival: 68.8% (vaccine) vs 33.3% (observation); trend toward survival benefit

Position within Current Immuno-Oncology Research Paradigms

Biropepimut-S occupies a distinct niche within contemporary immuno-oncology by addressing two critical research priorities: overcoming tumor heterogeneity and synergizing with immune checkpoint blockade. Unlike single-epitope vaccines, Biropepimut-S's multi-peptide design targets multiple WT1 epitopes simultaneously, broadening immune coverage against antigen-loss variants [4] [10]. This positions it as a bridge between conventional TAA-targeted vaccines and emerging neoantigen approaches.

The vaccine's integration with checkpoint inhibitors represents a rational combinatorial strategy. Preclinical models demonstrate that peptide vaccines enhance tumor-infiltrating lymphocyte densities, while anti-programmed cell death protein 1 antibodies reverse T cell exhaustion within the tumor microenvironment [6]. A phase 1 trial combining Biropepimut-S with pembrolizumab in mesothelioma reported a disease control rate of 58%, suggesting immunological synergy [8].

Current research focuses on three transformative areas:

  • Predictive Biomarker Development: Identification of high WT1-expressing tumors (via immunohistochemistry or RNA sequencing) for patient stratification [4].
  • Manufacturing Optimization: Lyophilized peptide formulations to improve stability and reduce cold-chain requirements [5].
  • Novel Delivery Platforms: Investigations into nanoparticle carriers and electroporation devices to enhance dendritic cell uptake and cross-presentation efficiency [7].

Biropepimut-S faces challenges shared across peptide vaccines, including variable immunogenicity across human leukocyte antigen types and immunosuppressive tumor microenvironments that limit T cell effector functions [4] [6]. Nevertheless, its modular design and favorable immunogenicity profile underscore its utility as a template for next-generation antigen-specific immunotherapies. Ongoing trials in minimal residual disease settings may validate its role in preventing clinical relapse through sustained immunological memory [10].

Properties

CAS Number

911338-45-9

Product Name

Biropepimut-S

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C261H449N91O56

Molecular Weight

5758 g/mol

InChI

InChI=1S/C261H449N91O56/c1-30-147(26)204(249(406)339-186(124-153-70-38-33-39-71-153)234(391)342-190(131-354)238(395)322-159(75-43-49-99-263)210(367)309-149(28)207(364)341-189(130-353)240(397)344-192(133-356)241(398)343-191(132-355)239(396)335-180(118-137(6)7)230(387)324-175(93-96-195(270)358)223(380)331-178(116-135(2)3)228(385)320-168(84-58-108-298-255(279)280)218(375)313-160(76-44-50-100-264)212(369)312-161(77-45-51-101-265)213(370)314-165(81-55-105-295-252(273)274)216(373)315-167(83-57-107-297-254(277)278)219(376)323-174(92-95-194(269)357)222(379)318-166(82-56-106-296-253(275)276)217(374)316-169(85-59-109-299-256(281)282)220(377)329-177(250(407)408)90-64-114-304-261(291)292)351-248(405)203(146(24)25)348-225(382)171(87-61-111-301-258(285)286)319-215(372)163(79-47-53-103-267)327-245(402)200(143(18)19)347-227(384)173(89-63-113-303-260(289)290)328-246(403)201(144(20)21)349-236(393)182(120-139(10)11)330-206(363)148(27)308-211(368)164(80-54-104-294-251(271)272)325-242(399)193-91-65-115-352(193)196(359)129-306-209(366)187(125-154-127-305-158-74-41-40-72-156(154)158)338-231(388)181(119-138(8)9)334-232(389)184(122-151-66-34-31-35-67-151)336-221(378)170(86-60-110-300-257(283)284)317-214(371)162(78-46-52-102-266)326-244(401)199(142(16)17)346-226(383)172(88-62-112-302-259(287)288)321-229(386)179(117-136(4)5)333-233(390)185(123-152-68-36-32-37-69-152)337-235(392)188(126-155-128-293-134-307-155)340-247(404)202(145(22)23)350-237(394)183(121-140(12)13)332-224(381)176(94-97-197(360)361)311-205(362)150(29)310-243(400)198(141(14)15)345-208(365)157(268)73-42-48-98-262/h31-41,66-72,74,127-128,134-150,157,159-193,198-204,305,353-356H,30,42-65,73,75-126,129-133,262-268H2,1-29H3,(H2,269,357)(H2,270,358)(H,293,307)(H,306,366)(H,308,368)(H,309,367)(H,310,400)(H,311,362)(H,312,369)(H,313,375)(H,314,370)(H,315,373)(H,316,374)(H,317,371)(H,318,379)(H,319,372)(H,320,385)(H,321,386)(H,322,395)(H,323,376)(H,324,387)(H,325,399)(H,326,401)(H,327,402)(H,328,403)(H,329,377)(H,330,363)(H,331,380)(H,332,381)(H,333,390)(H,334,389)(H,335,396)(H,336,378)(H,337,392)(H,338,388)(H,339,406)(H,340,404)(H,341,364)(H,342,391)(H,343,398)(H,344,397)(H,345,365)(H,346,383)(H,347,384)(H,348,382)(H,349,393)(H,350,394)(H,351,405)(H,360,361)(H,407,408)(H4,271,272,294)(H4,273,274,295)(H4,275,276,296)(H4,277,278,297)(H4,279,280,298)(H4,281,282,299)(H4,283,284,300)(H4,285,286,301)(H4,287,288,302)(H4,289,290,303)(H4,291,292,304)/t147-,148-,149-,150-,157-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,198-,199-,200-,201-,202-,203-,204-/m0/s1

InChI Key

SSOORFWOBGFTHL-OTEJMHTDSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.